1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-7-(phenylmethyl)-
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Overview
Description
1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-7-(phenylmethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the broader class of triazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-7-(phenylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the triazolopyridazine core . Another approach includes the use of enaminonitriles and benzohydrazides, which undergo transamidation and nucleophilic addition to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-7-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridazines, which can be further functionalized for specific applications .
Scientific Research Applications
1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-7-(phenylmethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-7-(phenylmethyl)- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo(3,4-b)pyridazine
- 1,2,4-Triazolo(5,1-b)pyridazine
- 1,2,4-Triazolo(1,5-c)pyridazine
- 1,2,3-Triazolo(5,1-b)pyridazine
Uniqueness
1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-7-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable scaffold for the development of new therapeutic agents and functional materials .
Properties
CAS No. |
100078-90-8 |
---|---|
Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
7-benzyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C13H12N4/c1-10-15-16-13-8-12(9-14-17(10)13)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 |
InChI Key |
MIPPVKUPADVFSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=CC(=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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